Hexanoic acid

Catalog No.
S564975
CAS No.
142-62-1
M.F
C6H12O2
C6H12O2
CH3(CH2)4COOH
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoic acid

CAS Number

142-62-1

Product Name

Hexanoic acid

IUPAC Name

hexanoic acid

Molecular Formula

C6H12O2
C6H12O2
CH3(CH2)4COOH

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N

SMILES

CCCCCC(=O)O

Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 1.03X10+4 mg/L at 25 °C
Readily sol in ethanol, ether.
10.3 mg/mL
Solubility in water, g/100ml at 20 °C: 1.1
miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

Synonyms

Bi(OHex)3, bismuth(III)hexanoate, calcium hexanoate, calcium N-hexanoate, caproate, caproic acid, caproic acid sodium salt, capronic Acid, hexanoate, hexanoic acid, hexanoic acid, barium salt, hexanoic acid, calcium salt, hexanoic acid, copper (2+) salt, hexanoic acid, manganese (2+) salt, hexanoic acid, nickel (2+) salt, hexanoic acid, potassium salt, hexanoic acid, rhodium (2+) salt, hexanoic acid, sodium salt, hexanoic acid, sodium salt (1:1), hexanoic acid, sodium salt, 1-(11)C-labeled, n-caproic acid, sodium caproate, sodium capronate, sodium hexanoate

Canonical SMILES

CCCCCC(=O)O

Food Science and Flavoring:

  • Food additive production: Hexanoic acid is used in the bioproduction of food additives like hexanal and itself, contributing to the organoleptic properties (taste and smell) of various food and cosmetic products. Research explores using microreactors for this process, aiming for improved efficiency and reduced waste compared to traditional methods [].

Plant Pathology and Protection:

  • Plant disease control: Studies demonstrate the potential of hexanoic acid in protecting plants against fungal pathogens. Research suggests that it can effectively suppress the growth of Botrytis cinerea, a fungus responsible for gray mold rot, in tomato plants [].

Gene Delivery and Therapy:

  • Non-viral gene carrier: Hexanoic acid is being investigated as a potential carrier for gene delivery in therapeutic applications. Research explores its ability to safely and efficiently deliver genetic material into cells, offering an alternative to viral vectors [].

Metabolic Research and Cellular Studies:

  • Investigating metabolic pathways: Medium-chain fatty acids, including hexanoic acid, are being studied for their impact on various metabolic processes. Research suggests that they may promote a balanced lipid metabolism and potentially serve as a dietary tool to manage liver steatosis and insulin resistance [].

Environmental Analysis and Monitoring:

  • Pollutant detection: Hexanoic acid is included in the list of priority pollutants due to its potential environmental impact. Research explores its presence and behavior in various environmental matrices to understand its ecological effects [].

Hexanoic acid, also known as caproic acid, is a saturated medium-chain fatty acid with the chemical formula C6H12O2C_6H_{12}O_2 or CH3(CH2)4COOHCH_3(CH_2)_4COOH. It appears as a colorless to light yellow oily liquid with a characteristic unpleasant odor reminiscent of rancid butter. Hexanoic acid is slightly soluble in water and more soluble in organic solvents, making it a versatile compound in various chemical applications. It is naturally found in animal fats and oils, particularly in cow's milk and some vegetable oils .

Hexanoic acid exhibits typical behavior of carboxylic acids, donating hydrogen ions when reacting with bases. Key reactions include:

  • Neutralization: Reacts with bases to form salts and water, releasing heat.
  • Esterification: Can react with alcohols to form esters, which are often used in flavorings and fragrances.
  • Oxidation: Can be oxidized to produce various products, including hexanoic acid derivatives.
  • Reduction: Can undergo reduction reactions to yield primary alcohols .

Hexanoic acid also reacts with cyanides, releasing gaseous hydrogen cyanide, and can corrode metals when in contact with moisture .

Hexanoic acid has been studied for its biological activities. It exhibits antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it plays a role in the metabolism of fatty acids and may influence lipid metabolism in mammals. Its presence in food products can affect flavor profiles, contributing to the sensory characteristics of dairy products .

Hexanoic acid can be synthesized through several methods:

  • Oxidation of Hexanal: Hexanal can be oxidized using various oxidizing agents.
  • Hydrolysis of Hexyl Esters: Hexyl esters can be hydrolyzed under acidic or basic conditions.
  • Fermentation: Certain bacteria can produce hexanoic acid from carbohydrates during anaerobic fermentation processes .
  • Chemical Synthesis: It can also be produced through the carbonylation of propylene or by hydroformylation of butylenes followed by oxidation.

Hexanoic acid has a wide range of applications:

  • Food Industry: Used as a flavoring agent due to its unique taste profile.
  • Perfume Industry: Employed in the synthesis of fragrances.
  • Cosmetics: Utilized in formulations for skin care products.
  • Pharmaceuticals: Serves as an intermediate in the production of various drugs.
  • Industrial Chemicals: Acts as a precursor for the synthesis of surfactants and lubricants .

Research indicates that hexanoic acid interacts with various biological systems. It has been shown to affect cell membrane integrity and may influence gene expression related to lipid metabolism. Additionally, studies have examined its role in modulating gut microbiota composition, suggesting potential benefits for digestive health .

Hexanoic acid is part of a broader class of fatty acids. Here are some similar compounds:

CompoundMolecular FormulaUnique Features
Butanoic AcidC4H8O2C_4H_8O_2Shorter chain length; found in rancid butter
Octanoic AcidC8H16O2C_8H_{16}O_2Longer chain; used in flavoring and fragrances
Nonanoic AcidC9H18O2C_9H_{18}O_2Higher boiling point; used in surfactants
Decanoic AcidC10H20O2C_{10}H_{20}O_2Commonly found in coconut oil; used in food industry

Uniqueness of Hexanoic Acid

Hexanoic acid is unique due to its medium-chain structure, which imparts distinct properties compared to shorter or longer chain fatty acids. Its specific odor profile and biological activities make it particularly valuable in food and fragrance applications while also being significant in metabolic pathways within living organisms .

Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Liquid; Liquid, Other Solid
Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline]
Solid
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to very pale yellow, oily liquid/cheesy, sweat-like odou

Color/Form

Oily liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992)
205.8 °C
202.00 to 203.00 °C. @ 760.00 mm Hg
205 °C

Flash Point

220 °F (NTP, 1992)
215 °F (102 °C) (Open cup)
102 °C o.c.

Heavy Atom Count

8

Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.01 (Air = 1)
Relative vapor density (air = 1): 4.0

Density

0.927 (USCG, 1999) - Less dense than water; will float
0.929 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.923-0.928

LogP

1.92 (LogP)
1.92
log Kow = 1.92
1.88

Odor

Characteristic goat-like odor

Odor Threshold

Odor Threshold Low: 6000.0 [mmHg]
Odor threshold (100% recognition) from CHEMINFO
Detection: 3.0 mg/kg

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

27 °F (NTP, 1992)
-3.4 °C
-4.00 to -3.00 °C. @ 760.00 mm Hg
-3 °C

UNII

1F8SN134MX

Related CAS

10051-44-2 (sodium salt)
13476-79-4 (copper(2+) salt)
16571-42-9 (manganese(2+) salt)
19455-00-6 (potassium salt)
38708-95-1 (calcium salt)

GHS Hazard Statements

Aggregated GHS information provided by 2002 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 2002 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 2000 of 2002 companies with hazard statement code(s):;
H311 (17%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (75.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.

Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992)
0.04 [mmHg]
Vapor pressure, Pa at 20 °C: 27

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

142-62-1
67762-36-1
68603-84-9
70248-25-8

Metabolism Metabolites

A study was conducted to determine whether short chain monocarboxylic acids and dicarboxylic acids could be identified in lung tissue isolated from virus free male Wistar rats exposed to ozone. Rats were injected intraperitoneally with (14)C labeled sodium acetate 12 hr prior to 4 hr of exposure to 2 ppm ozone. A 63% increase was noted in the recovery of short chain fatty acids including hexanoic acid. The increased hexanoic acid could result from breakdown of either arachidonic acid or linoleic acid.
Caproic acid is rapidly metabolized by beta-oxidation in mitochondria ... /It/ is not stored or converted to higher fatty acids. Oxidation occurs in the mitochondria of the liver, kidneys, and heart, but only hepatic mitochondria produce ketone bodies from caproic acid.
Metabolic studies /of 1-hexanol/ in rabbits indicate that oxidation to hexanoic acid is the major pathway, mediated by alcohol dehydrogenase and aldehyde dehydrogenase.

Wikipedia

Caproic_acid
Hexachlorobenzene

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives
Cosmetics -> Emulsifying

Methods of Manufacturing

From crude fermentation of butyric acid, fractional distillation of natural fatty acids.
Manufactured by catalytic reduction of corresponding beta-lactone: Caldwell, US patent 2,484,486 (1949 to Kodak); from oleic acid: Follett, Murray, US patent 2,580,417 (1952 to Arthur D. Little); from castor oil or a ricinoleate: Steadman, Peterson, US 2,847,432 (1958 to National Res. Corp.); by ozonolysis of tall oil unsaturated fatty acids: Maggiolo, US patent 2,865,937 (1958 to Welsbach); from 1,3-butadiene and potassium acetate in presence of sodium amide: Schmerling, Toekelt, US patent 3,075,010 (1963 to Universal Oil Prod.); from cyclohexanol: ... US patent 3,121,728 (1964 to Esso); by catalytic oxidation of n-hexanol: Hay, US patent 3,173,933 (1965 to General Electric).
Hydrogenation of gluconic acid in aqueous solution over a platinum oxide catalyst results in a modest yield of d-glucose. ... Refluxing with concentrated hydriodic acid in the presence of red phosphorus causes reduction to hexanoic acid.

General Manufacturing Information

Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Hexanoic acid: ACTIVE

Analytic Laboratory Methods

Method: EPA 1625C; Procedure: isotope dilution gas chromatography-mass spectrometry; Analyte: hexanoic acid; Matrix: waters, soils, and municipal sludges; Detection Limit: not provided.

Storage Conditions

Separated from strong oxidants, strong bases, food and feedstuffs.

Interactions

Rates of ketone body (beta-hydroxybutyrate plus acetoacetate) production by perfused livers from starved rats were decreased about 60% from 39 + or - 2 to 17 + or - 3 umol/g/hr by 2-ethylhexanol (200 uM), a primary metabolite of the plasticizer diethylhexyl phthalate. Rates of ketone body production in the presence of oleate (250 uM), which requires transport of the corresponding CoA compound into mitochondria, were reduced from 80 + or - 6 to 58 + or - 8 umol/g/hr by ethylhexanol. In contrast, ketone body production from hexanoate, which is activated in the mitochondria, was not affected by ethylhexanol.
Hexanoate and octanoate inhibit the triiodothyronine (T3) induced increases in the activities of malic enzyme and fatty acid synthase in chick embryo hepatocytes in culture. Butanoate was less effective as an inhibitor, and palmitate, stearate, and oleate had no effect or small stimulatory effects. Hexanoate and octanoate inhibited the lipogenic enzyme activities at a transcriptional step, and did so within 30 min of addition. Incubation for 2 hr in the absence of fatty acid reversed the inhibition of transcription caused by hexanoate. The inhibitory effect of hexanoate was selective because DNA content and transcription of the glyceraldehyde-3-phosphate dehydrogenase and beta-actin genes were not inhibited. Hexanoate mediated inhibition of transcription rates of the lipogenic genes was not correlated with an inhibition of binding of triiodothyronine to its nuclear receptor. 2-Bromooctanoate and carnitine stimulated the triiodothyronine induced accumulation of the mRNAs for malic enzyme and fatty acid synthase. The presence of hexanoate stimulated by 2 to 3 fold the increase caused by carnitine, suggesting that hexanoate and carnitine may regulate lipogenic gene expression by a common pathway. The active inhibitor may be a metabolite derived from hexanoate or octanoate, possibly an intermediate derived from an acyl-CoA derivative.

Dates

Modify: 2023-08-15

Hero Turned Villain: Identification of Components of the Sex Pheromone of the Tomato Bug, Nesidiocoris tenuis

David R Hall, Steven J Harte, Daniel P Bray, Dudley I Farman, Rob James, Celine X Silva, Michelle T Fountain
PMID: 33844148   DOI: 10.1007/s10886-021-01270-1

Abstract

Nesidiocoris tenuis (Reuter) (Heteroptera: Miridae) is a tropical mirid bug used as a biocontrol agent in protected crops, including tomatoes. Although N. tenuis predates important insect pests, especially whitefly, it also causes damage by feeding on tomato plants when prey populations decline, resulting in significant economic losses for growers. The pest is now established in some all-year-round tomato crops in Europe and control measures involve the application of pesticides which are incompatible with current IPM programs. As part of future IPM strategies, the pheromone of N. tenuis was investigated. Volatile collections were made from groups and individuals of mated and unmated, females and males. In analyses of these collections by gas chromatography coupled with electroantennographic (EAG) recording from antennae of male bugs, two EAG-active components were detected and identified as 1-octanol and octyl hexanoate. Unlike other mirids, both male and female N. tenuis produced the two compounds, before and after mating, and both sexes gave EAG responses to both compounds. Furthermore, only octyl hexanoate was detected in whole body solvent washes from both sexes. These compounds are not related to the derivatives of 3-hydroxybutyrate esters found as pheromone components in other members of the Bryocrinae sub-family, and the latter could not be detected in volatiles from N. tenuis and did not elicit EAG responses. Nevertheless, experiments carried out in commercial glasshouses showed that traps baited with a blend of the synthetic pheromone components caught essentially only male N. tenuis, and significantly more than traps baited with octyl hexanoate alone. The latter caught significantly more N. tenuis than unbaited traps which generally caught very few bugs. Traps at plant height caught more N. tenuis males than traps 1 m above or at the base of the plants. The trap catches provided an indication of population levels of N. tenuis and were greatly reduced following an application of insecticide.


Biochar and activated carbon enhance ethanol conversion and selectivity to caproic acid by Clostridium kluyveri

Stef Ghysels, Sara Buffel, Korneel Rabaey, Frederik Ronsse, Ramon Ganigué
PMID: 33254460   DOI: 10.1016/j.biortech.2020.124236

Abstract

Syngas from biomass or steel mills can be fermented into a dilute stream of ethanol and acetic acid, which requires energy intensive distillation for product recovery. This can be circumvented by selective secondary fermentation of the syngas fermentation effluent to caproic acid as easier recoverable platform chemical with Clostridium kluyveri. Here, we explore the impact of biochar and activated carbon on this process. Changes during the fermentation with biochar or activated carbon were monitored, different doses were tested and the recyclability of biochar and activated carbon was assessed. Biochar decreased the lag phase and increased the caproic acid production rate (up to 0.50 g·L
·h
). Upon recycling for subsequent fermentation, biochar retained this property largely. Activated carbon addition, especially at high dose, could potentially increase the conversion and selectivity towards caproic acid to 14.15 g·L
(control: 11.01 g·L
) and 92% (control: 84%), respectively.


Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile

Ryota Nakajima, Hiroyuki Oono, Keiko Kumazawa, Tomohide Ida, Jun Hirata, Ryan D White, Xiaoshan Min, Angel Guzman-Perez, Zhulun Wang, Antony Symons, Sanjay K Singh, Srinivasa Reddy Mothe, Sergei Belyakov, Anjan Chakrabarti, Satoshi Shuto
PMID: 33493627   DOI: 10.1016/j.bmcl.2021.127786

Abstract

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), which is a promising therapeutic target for immune diseases, is a major transcription factor of genes related to psoriasis pathogenesis, such as interleukin (IL)-17A, IL-22, and IL-23R. Inspired by the co-crystal structure of RORγt, a 6-oxo-4-phenyl-hexanoic acid derivative 6a was designed, synthesized, and identified as a ligand of RORγt. The structure-activity relationship (SAR) studies in 6a, which focus on the improvement of its membrane permeability profile by introducing chlorine atoms, led to finding 12a, which has a potent RORγt inhibitory activity and a favorable pharmacokinetic profile.


A Bioluminescent Probe for Simultaneously Imaging Esterase and Histone Deacetylase Activity in a Tumor

Chenchen Wang, Wei Du, Tong Zhang, Gaolin Liang
PMID: 33170646   DOI: 10.1021/acs.analchem.0c04227

Abstract

The monitoring of esterase (CES) and histone deacetylase (HDAC) activity in living cells has great potential for rapid diagnosis of malignant tumors. At present, using one bioluminescence (BL) probe to simultaneously detect (or image) these two enzymes' activity in tumors has not been reported. Herein, a bioluminescence "turn-on" probe
(6-acetamidohexanoic acid-d-luciferin) was rationally designed for simultaneously imaging CES and HDAC activity with excellent sensitivity and selectivity.
was successfully applied
to selectively detect CES and HDAC6, a subtype of HDAC, at a linear concentration range of 0-100 and 0-120 nM with limits of detection (LODs) of 0.495 and 1.14 nM, respectively.
results indicated that about 1/2 and 1/3 of the "turn-on" BL signal of
was contributed by CES and HDAC activity in the tumors, respectively. We envision that
might be applied to simultaneously measure (and image) CES and HDAC activity in the clinic for assisting with the precise diagnosis of malignant tumors in the near future.


Functional analysis of indole 3-hexanoic acid as a novel auxin from Arabidopsis thaliana

Ping Song, Hui Xu, Jixiu Zhang, Huatao Chen, Li Li, Yana Qu, Feng Lin, Qun Zhang
PMID: 34498125   DOI: 10.1007/s00425-021-03719-9

Abstract

Indole 3-hexanoic acid is a novel auxin and regulates plant growth and development. Auxin is a signaling molecule that influences most aspects of plant development. Although many small bioactive molecules have been developed as auxin analogues, naturally occurring auxin and the detailed mechanisms of its specific actions in plants remain to be fully elucidated. In this study, to screen auxin responses, we used a novel picolinate synthetic auxin, 3-indole hexanoic acid (IHA), which is similar in structure to indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). IHA showed classical auxin activity in the regulation of root growth, gene expression, and PIN-FORMED abundance. Physiological and genetic analyses indicated that IHA may be perceived by the auxin receptor TIR1 and transported by the G-class ATP-binding cassette protein ABCG36 and its homolog ABCG37. Importantly, IHA was detected in planta and converted into IBA depending on the peroxisomal β-oxidation. Together, these findings reveal a novel auxin pathway component and suggest possible undiscovered modes of auxin metabolism regulation in plants.


Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations-A synergistic effect?

Elisa Peh, Sophie Kittler, Felix Reich, Corinna Kehrenberg
PMID: 32941534   DOI: 10.1371/journal.pone.0239312

Abstract

Contaminated poultry meat is considered to be the main source of human infection with Campylobacter spp., a pathogen that asymptomatically colonizes broiler chickens during fattening and contaminates carcasses during slaughter. To prevent or reduce the colonization of broiler flocks with Campylobacter spp., applying different organic acids, especially in combinations, via feed or drinking water seems to be a promising approach. However, only very few combinations of organic acids have been tested for their antibacterial efficacy against Campylobacter spp. Therefore, the in vitro susceptibility of 30 Campylobacter spp. isolates (20 C. jejuni and ten C. coli) to ten organic acids and ten combinations was determined. The testing of minimum inhibitory concentration (MIC) values was performed at pH 6.0 and 7.3 by using the broth microdilution method and included the following organic acids: Caprylic acid, sorbic acid, caproic acid, benzoic acid, ascorbic acid, propionic acid, acetic acid, formic acid, fumaric acid and tartaric acid and combinations thereof. The lowest MIC values were seen for caprylic acid (MIC range at pH 7.3: 0.5-2 mmol/L) and sorbic acid (MIC range at pH 7.3: 1-4 mmol/L). One to two dilution steps lower MIC values were determined at the lower pH value of 6.0. Furthermore, ten combinations consisting of three to five organic acids were developed. In addition to the tested antibacterial activity, other criteria were included such as approval as feed additives, reported synergistic effects and chemical properties. For nine of ten combinations, the MIC90 values of the organic acids decreased 1.25- to 241.5-fold compared to the MIC90 values for the individual substances. Furthermore, nine of ten combinations exhibited synergistic activities against two or more of the tested C. jejuni and C. coli isolates. A combination of caprylic acid, sorbic acid and caproic acid exhibited synergistic activities against the largest number of Campylobacter spp. isolates (six C. jejuni and four C. coli) with fractional inhibitory concentration (FIC) indices (∑FIC) ranging from 0.33 to 1.42. This study shows in vitro synergistic activities of different organic acids in combinations against the major Campylobacter species and could therefore be a promising basis for reducing Campylobacter spp. in vivo.


Microbial Ecological Mechanism for Long-Term Production of High Concentrations of

Xiaoyu Zhu, Xin Feng, Cheng Liang, Jiabao Li, Jia Jia, Leiyu Feng, Yong Tao, Yinguang Chen
PMID: 33741616   DOI: 10.1128/AEM.03075-20

Abstract

Lactate-driven chain elongation (LCE) has emerged as a new biotechnology to upgrade organic waste streams into a valuable biochemical and fuel precursor, medium
chain carboxylate,
-caproate. Considering that a low cost of downstream extraction is critical for biorefinery technology, a high concentration of
-caproate production is very important to improve the scale-up of the LCE process. We report here that in a nonsterile open environment, the
-caproate concentration was increased from the previous record of 25.7 g·liter
to a new high level of 33.7 g·liter
(76.8 g chemical oxygen demand [COD]·liter
), with the highest production rate being 11.5 g·liter
·day
(26.2 g COD·liter
·day
). In addition, the LCE process remained stable, with an average concentration of
-caproate production of 20.2 ± 5.62 g·liter
(46.1 ± 12.8 g COD·liter
) for 780 days. Dynamic changes in taxonomic composition integrated with metagenomic data reveal the microbial ecology for long-term production of high concentrations of
-caproate: (i) the core microbiome is related to efficient functional groups, such as
(with functional strain CPB6); (ii) the core bacteria can maintain stability for long-term operation; (iii) the microbial network has relatively low microbe-microbe interaction strength; and (iv) low relative abundance and variety of competitors. The network structure could be shaped by hydraulic retention time (HRT) over time, and long-term operation at an HRT of 8 days displayed higher efficacy.
Our research revealed the microbial network of the LCE reactor microbiome for
caproate production at high concentrations, which will provide a foundation for designing or engineering the LCE reactor microbiome to recover
-caproate from organic waste streams in the future. In addition, the hypothetical model of the reactor microbiome that we proposed may offer guidance for researchers to find the underlying microbial mechanism when they encounter low-efficiency
-caproate production from the LCE process. We anticipate that our research will rapidly advance LCE biotechnology with the goal of promoting the sustainable development of human society.


Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells

Jehad Z Tayyeb, Herman E Popeijus, Ronald P Mensink, Maurice C J M Konings, Fatma B A Mokhtar, Jogchum Plat
PMID: 32708494   DOI: 10.3390/ijms21145088

Abstract

Concentrations of apolipoprotein A-I (ApoA-I) decrease during inflammation, which may lead to dysfunctional ApoA-I-poor high-density lipoprotein (HDL) particles, and as such, elevate cardiovascular risk. Therefore, rescuing ApoA-I concentrations, especially during inflammation, seems beneficial. Recently, short-chain fatty acids (SCFAs) have received more attention as a strategy in reversing atherosclerosis. We here evaluated the effects of SCFAs on inflammatory pathways in relation to ApoA-I transcription. SCFAs dose-response studies were performed in the presence and absence of inflammatory cytokines. ApoA-I and interleukin 8 (IL-8) mRNA expression were analyzed using qPCR and ELISA, respectively. To study underlying mechanisms, nuclear factor kappa B (NF-κB) transactivation and changes in mRNA expressions of the genes targets of bromodomain and extra-terminal (BET) inhibition, peroxisome proliferator-activated receptor-alpha (PPARα) transactivation and activator protein 1 (AP-1) pathway were analyzed. SCFAs (except hexanoic acid) increased ApoA-I mRNA transcription in both normal and inflammatory conditions and lowered IL-8 mRNA expression. This anti-inflammatory effect of SCFAs was confirmed by inhibition of NF-κB transactivation. Moreover, butyric acid increased carnitine palmitoyltransferase 1 (CPT1), PPARα target gene, mRNA transcription in both conditions, and there was a negative correlation between CPT1 and NF-κB. Therefore, PPARα transactivation is probably involved in the anti-inflammatory effects of SCFAs, which rescues ApoA-I transcription. In conclusion, propionate, butyrate and valerate elicit anti-inflammatory effects which might rescue ApoA-I transcription in inflammatory conditions via PPARα transactivation mediated NF-κB inhibition.


Alterations in Circulating Fatty Acid Are Associated With Gut Microbiota Dysbiosis and Inflammation in Multiple Sclerosis

Marina Saresella, Ivana Marventano, Monica Barone, Francesca La Rosa, Federica Piancone, Laura Mendozzi, Alessia d'Arma, Valentina Rossi, Luigi Pugnetti, Gabriella Roda, Eleonora Casagni, Michele Dei Cas, Rita Paroni, Patrizia Brigidi, Silvia Turroni, Mario Clerici
PMID: 32733460   DOI: 10.3389/fimmu.2020.01390

Abstract

Butyric acid (BA) is a short-chain fatty acid (SCFA) with anti-inflammatory properties, which promotes intestinal barrier function. Medium-chain fatty acids (MCFA), including caproic acid (CA), promote TH1 and TH17 differentiation, thus supporting inflammation.
Since most SCFAs are absorbed in the cecum and colon, the measurement of BA in peripheral blood could provide information on the health status of the intestinal ecosystem. Additionally, given the different immunomodulatory properties of BA and CA the evaluation of their serum concentration, as well as their ratio could be as a simple and rapid biomarker of disease activity and/or treatment efficacy in MS.
We evaluated serum BA and CA concentrations, immune parameters, intestinal barrier integrity and the gut microbiota composition in patients with multiple sclerosis (MS) comparing result to those obtained in healthy controls.
In MS, the concentration of BA was reduced and that of CA was increased. Concurrently, the microbiota was depleted of BA producers while it was enriched in mucin-degrading, pro-inflammatory components. The reduced serum concentration of BA seen in MS patients correlated with alterations of the barrier permeability, as evidenced by the higher plasma concentrations of lipopolysaccharide and intestinal fatty acid-binding protein, and inflammation. Specifically, CA was positively associated with CD4+/IFNγ+ T lymphocytes, and the BA/CA ratio correlated positively with CD4+/CD25
/Foxp3+ and negatively with CD4+/IFNγ+ T lymphocytes.
The gut microbiota dysbiosis found in MS is possibly associated with alterations of the SCFA/MCFA ratio and of the intestinal barrier; this could explain the chronic inflammation that characterizes this disease. SCFA and MCFA quantification could be a simple biomarker to evaluate the efficacy of therapeutic and rehabilitation procedures in MS.


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